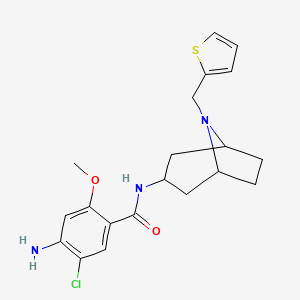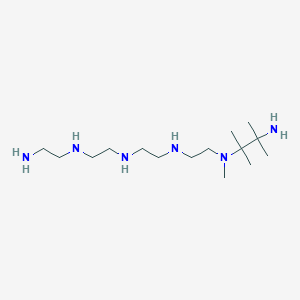
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine is a complex organic compound characterized by its unique structure featuring multiple methyl groups and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine typically involves multi-step organic reactions. One common method includes the reaction of primary amines with alkyl halides under controlled conditions to introduce the desired methyl groups and nitrogen atoms. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.
Analyse Chemischer Reaktionen
Types of Reactions
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or other reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-sila-1-pentadecanol
- 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-yl methanesulfonate
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
Uniqueness
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine is unique due to its specific arrangement of methyl groups and nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
75562-96-8 |
|---|---|
Molekularformel |
C15H38N6 |
Molekulargewicht |
302.50 g/mol |
IUPAC-Name |
3-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-3-N,2,3-trimethylbutane-2,3-diamine |
InChI |
InChI=1S/C15H38N6/c1-14(2,17)15(3,4)21(5)13-12-20-11-10-19-9-8-18-7-6-16/h18-20H,6-13,16-17H2,1-5H3 |
InChI-Schlüssel |
VJECTFUYFRJLTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C)(C)N(C)CCNCCNCCNCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




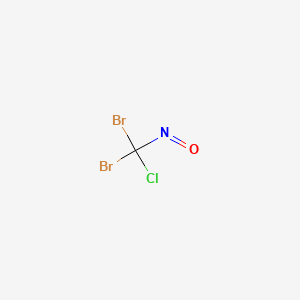
![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
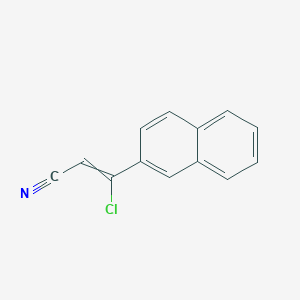
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
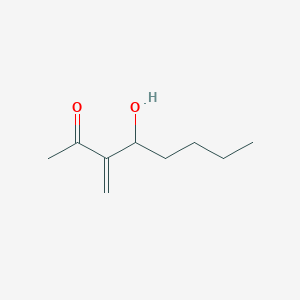

![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
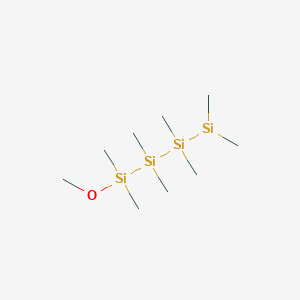
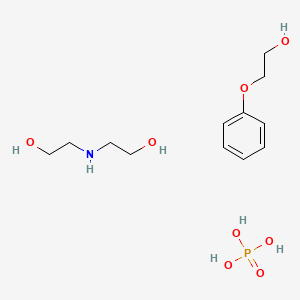
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
